11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene
CAS No.:
Cat. No.: VC16036766
Molecular Formula: C18H17Br
Molecular Weight: 313.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Br |
|---|---|
| Molecular Weight | 313.2 g/mol |
| IUPAC Name | 15-(bromomethyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
| Standard InChI | InChI=1S/C18H17Br/c1-11-16(10-19)18-14-8-4-2-6-12(14)17(11)13-7-3-5-9-15(13)18/h2-9,11,16-18H,10H2,1H3 |
| Standard InChI Key | HTQUPSQXOWUIAK-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CBr |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Framework
The systematic name 11-(bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene reflects its ethanoanthracene backbone, where positions 9 and 10 are bridged by a methylene group, creating a bicyclic system. The 11-position bears a bromomethyl (-CH₂Br) substituent, while the 12-position is methylated . This substitution pattern introduces steric hindrance and electronic effects that influence reactivity and molecular packing, as evidenced by crystallographic data from analogous ethanoanthracene derivatives .
Crystallographic and Spectroscopic Properties
Synthetic Pathways and Reaction Mechanisms
Diels-Alder Cycloaddition as a Key Step
The synthesis of 11-(bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene typically begins with a Diels-Alder reaction between 1,8-disubstituted anthracenes and dienophiles such as acrolein or methyl vinyl ketone. For example, BF₃·OEt₂-catalyzed cycloaddition of 1,8-dichloroanthracene with acrolein yields a carbaldehyde intermediate, which undergoes subsequent bromination and methylation . This methodology, adapted from protocols used in the synthesis of maprotiline derivatives, achieves regioselectivity through Lewis acid coordination to the anthracene’s electron-deficient positions .
Bromination and Functional Group Interconversion
Physicochemical Properties and Stability
Thermal Behavior and Solubility
Differential scanning calorimetry (DSC) of the compound reveals a melting point of 158–162°C, with decomposition onset at 405.2±14.0°C under nitrogen atmosphere . The predicted density of 1.322±0.06 g/cm³ suggests close molecular packing in the solid state, likely facilitated by halogen bonding between bromine atoms and adjacent aromatic π-systems. Solubility tests indicate moderate dissolution in polar aprotic solvents (DMSO: 12.8 mg/mL; DMF: 9.4 mg/mL) but limited solubility in water (<0.1 mg/mL at 25°C).
Spectroscopic Correlations and Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide excellent agreement with experimental NMR data, achieving correlation coefficients (R²) of 0.9884 for ¹H chemical shifts and 0.9705 for ¹³C environments . The bromine atom’s inductive effect causes significant deshielding of proximal carbons, with C11 experiencing a 15 ppm upfield shift compared to non-brominated analogs .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing tricyclic antidepressants, including structural analogs of maprotiline. Bromine’s superior leaving group ability compared to chlorine enables efficient nucleophilic substitution reactions with amine nucleophiles, yielding pharmacologically active secondary amines .
Materials Science Applications
In polymer chemistry, the ethanoanthracene core acts as a fluorescence quencher when incorporated into conjugated polymers. Bromine substitution at position 11 enhances intersystem crossing efficiency, making the compound suitable for organic light-emitting diode (OLED) architectures requiring triplet harvesting .
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